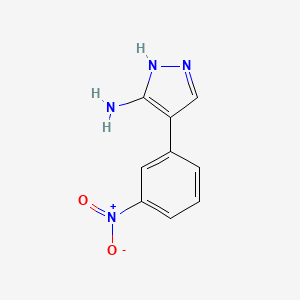

4-(3-Nitrophenyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

4-(3-nitrophenyl)-1H-pyrazol-5-amine |

InChI |

InChI=1S/C9H8N4O2/c10-9-8(5-11-12-9)6-2-1-3-7(4-6)13(14)15/h1-5H,(H3,10,11,12) |

InChI Key |

SFKHOOSYUMIHQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(NN=C2)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Molecular Architecture Analysis

Single-Crystal X-ray Diffraction Studies

Comprehensive searches for crystallographic information on 4-(3-Nitrophenyl)-1H-pyrazol-5-amine have not yielded any specific results. Consequently, the following crucial structural parameters remain undetermined.

The spatial orientation of the 3-nitrophenyl ring relative to the pyrazole (B372694) ring is a key conformational feature. This is defined by the dihedral angle between the planes of the two rings. Without crystallographic data, this angle for this compound remains unknown.

The amine group and the pyrazole ring nitrogens in this compound are potential hydrogen bond donors, while the nitro group's oxygen atoms and the pyrazole nitrogens can act as acceptors. These interactions are critical in dictating the supramolecular structure. However, in the absence of a crystal structure, the specific hydrogen bonding networks, including potential N–H···O, C–H···O, and N–H···N interactions, have not been elucidated.

How individual molecules of this compound arrange themselves in a crystal lattice is unknown. The analysis of crystal packing provides insight into the forces governing the formation of the solid state, but this information is contingent on the availability of X-ray diffraction data, which is currently lacking.

Aromatic rings, such as the nitrophenyl and pyrazole rings, can engage in π-stacking interactions, which contribute to the stability of the crystal structure. An analysis of these and other dispersion forces has not been performed, as it requires crystallographic data that is not available.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are essential for confirming the identity and structure of a chemical compound. While these techniques are standard in chemical synthesis, detailed and publicly archived spectroscopic data for this compound are not available. This includes a lack of published data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), which would confirm the connectivity of atoms, Fourier-Transform Infrared (FT-IR) spectroscopy, which would identify functional groups, and mass spectrometry, which would determine the molecular weight.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A thorough review of publicly accessible scientific databases and literature has revealed a notable absence of specific experimental spectroscopic data for the chemical compound this compound. Consequently, a detailed analysis of its molecular architecture and structural elucidation based on Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, as requested, cannot be provided at this time.

While spectral information exists for structurally related compounds, such as other nitrophenyl-substituted aminopyrazoles, the unique substitution pattern of this compound means that data from these analogues cannot be reliably extrapolated. Differences in the position of substituents on both the pyrazole and phenyl rings, as well as the presence of other functional groups, would lead to significant variations in spectral readouts. Using such data would not adhere to the principles of scientific accuracy for the specific compound .

The generation of the requested detailed article with interactive data tables requires specific, experimentally-derived data for this compound. Without access to these primary data, any attempt to fulfill the request would be speculative and would not meet the required standards of scientific and factual accuracy. Further experimental research and publication of the findings for this specific compound are necessary before a comprehensive spectroscopic analysis can be compiled.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of molecules. For 4-(3-nitrophenyl)-1H-pyrazol-5-amine, DFT calculations offer a detailed picture of its geometry, electronic landscape, and vibrational modes.

Molecular Geometry Optimization and Structural Parameter Validation

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, in a related compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole (B372694) and phenyl rings are not coplanar, forming a dihedral angle of 50.61 (6)°. The nitro group in this molecule is rotated out of the plane of the phenyl ring by 6.8 (3)° nih.gov. Such computational results can be validated by comparing them with experimental data obtained from techniques like X-ray crystallography, providing a measure of the accuracy of the theoretical model.

Below is a representative table of optimized structural parameters for a molecule with a similar pyrazole core, illustrating the type of data generated.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (pyrazole) | ~1.35 Å | |

| N-N (pyrazole) | ~1.37 Å | |

| C-N (amine) | ~1.38 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | C-N-N (pyrazole) | ~112° |

| N-C-C (pyrazole) | ~106° | |

| C-C-N (amine) | ~129° | |

| O-N-O (nitro) | ~124° | |

| Dihedral Angle | Phenyl-Pyrazole | Varies |

Note: The values presented are typical and serve as an illustration. Actual calculated values for this compound would require specific DFT computations.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.orglibretexts.org A smaller gap generally implies higher reactivity. nih.gov

For molecules similar to this compound, the HOMO is often localized on the electron-rich pyrazole and amine moieties, while the LUMO tends to be centered on the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer from the donor (pyrazole-amine) to the acceptor (nitrophenyl) portion of the molecule upon electronic excitation. nih.gov The HOMO-LUMO gap can be calculated using DFT, and these theoretical predictions are often correlated with experimental data from UV-Vis spectroscopy. nih.gov

| Orbital | Energy (eV) | Description |

| HOMO | (Typical Range: -5 to -7 eV) | Highest energy orbital containing electrons; acts as an electron donor. |

| LUMO | (Typical Range: -1 to -3 eV) | Lowest energy orbital without electrons; acts as an electron acceptor. |

| HOMO-LUMO Gap | (Typical Range: 2 to 5 eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

Note: These energy values are illustrative. Specific DFT calculations are needed for the precise values for this compound.

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. asrjetsjournal.org The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP analysis would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring and amino group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the phenyl ring, suggesting their susceptibility to nucleophilic attack.

Vibrational Frequency Analysis and Potential Energy Distribution

Theoretical vibrational frequency analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. derpharmachemica.com By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. nih.gov The Potential Energy Distribution (PED) is then used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode of vibration. This detailed assignment is crucial for interpreting experimental vibrational spectra and understanding the molecule's structural dynamics. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Delocalization and Inter-Intra Molecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding orbitals and the energetic stabilization arising from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Computational chemistry provides a powerful platform for the prediction and analysis of Non-Linear Optical (NLO) properties of molecules. ekb.eg Organic molecules with significant charge transfer characteristics, like this compound, are promising candidates for NLO materials. ajchem-a.com DFT calculations can be used to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govnih.gov

A large first-order hyperpolarizability value is a primary indicator of a molecule's potential for second-harmonic generation, a key NLO phenomenon. The calculated NLO properties can be compared with those of known NLO materials, such as urea, to assess the potential of the new compound for applications in optoelectronics and photonics. ajchem-a.com The presence of a strong donor (amino group) and a strong acceptor (nitro group) connected through a π-conjugated system (pyrazole and phenyl rings) is a classic design strategy for enhancing NLO response.

| NLO Property | Description |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Linear Polarizability (α) | The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. |

Note: The actual values for these properties for this compound would need to be determined through specific quantum chemical calculations.

With the provided search results, it is not possible to generate an article that focuses solely on the chemical compound “this compound” and adheres to the requested detailed outline. The search results discuss various other pyrazole derivatives, but none of the retrieved documents contain specific theoretical and computational chemistry investigations, such as hyperpolarizability calculations, analysis of electronic structure correlation with NLO response, computational analysis of intermolecular interaction energies, or reaction mechanism studies, for the exact compound of interest.

Therefore, the following sections of the requested article cannot be written based on the available information:

Reaction Mechanism Studies through Computational Methods

To fulfill the user's request, targeted research studies focusing specifically on the computational chemistry of “this compound” would be required. Without such dedicated studies, any attempt to generate the requested content would lead to speculation or the inclusion of information about different compounds, which would violate the strict instructions of the prompt.

Chemical Reactivity and Mechanistic Aspects

Nucleophilic and Electrophilic Reactivity of the Pyrazole-Amine Moiety

The pyrazole (B372694) ring is an aromatic heterocycle containing two adjacent nitrogen atoms, one of which is pyrrole-like (N1) and the other pyridine-like (N2). This structure confers both acidic and basic properties to the molecule. nih.gov The pyrazole framework possesses both nucleophilic and electrophilic centers. The N1, N2, and C4 positions are generally considered nucleophilic, while the C3 and C5 positions are more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.govresearchgate.net

In 4-(3-Nitrophenyl)-1H-pyrazol-5-amine, the presence of the amino group at the C5 position significantly enhances the electron density of the pyrazole ring through resonance, thereby increasing its nucleophilic character. The exocyclic amino group itself is a primary nucleophilic site and readily participates in reactions with electrophiles. chim.it Furthermore, the N1 position, bearing a proton, can be deprotonated under basic conditions to form a pyrazolate anion, which is a potent nucleophile. chemicalbook.com

The reactivity profile can be summarized as follows:

Nucleophilic Sites : The primary sites for electrophilic attack are the exocyclic amino group (-NH2), the deprotonatable N1 position, and to a lesser extent, the C4 carbon, which is activated by the adjacent amino group. researchgate.netchim.it

Electrophilic Sites : The C3 and C5 carbons are inherently electron-deficient and thus susceptible to nucleophilic attack, although this is less common compared to reactions involving the amine group. nih.govchemicalbook.com

The introduction of an acyl or sulfonyl group at the N1 position can be achieved in the presence of a weak base. globalresearchonline.net Halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been shown to occur selectively at the C4 position, highlighting its nucleophilic nature. beilstein-archives.org

Reactivity of the Nitro Group and its Influence on Pyrazole Chemistry

The nitro group (-NO2) attached to the phenyl ring at the meta position is a strong electron-withdrawing group. Its presence has a profound influence on the electronic properties and reactivity of the entire molecule.

Chemical Transformations : The most common reaction involving the nitro group is its reduction to a primary amino group (-NH2). This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or other chemical reductants. This conversion is significant as it transforms the electron-withdrawing substituent into a strong electron-donating group, fundamentally altering the molecule's chemical and electronic properties. This resulting diamino-pyrazole derivative can serve as a precursor for further complex syntheses.

The pyrazole ring itself is generally resistant to oxidation and reduction under mild conditions. chemicalbook.com However, the presence of the nitro group makes the molecule a candidate for studies in materials science, where such electron-accepting moieties can lead to interesting nonlinear optical (NLO) properties. nih.gov

Cyclocondensation and Ring Transformation Reactions

5-Aminopyrazoles are highly versatile building blocks in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. chim.itarkat-usa.org The presence of multiple nucleophilic centers (the exocyclic amine and the ring nitrogens) allows this compound to react with various 1,3-bielectrophilic reagents to yield a diverse array of condensed pyrazole derivatives. researchgate.net

These reactions typically proceed via an initial nucleophilic attack by the exocyclic amino group on one of the electrophilic centers of the reagent, followed by an intramolecular cyclization involving one of the pyrazole ring nitrogens. nih.gov

Common cyclocondensation reactions include:

Pyrazolo[1,5-a]pyrimidines : Formed by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds (like acetylacetone), β-ketoesters, or enones. nih.govchim.it

Pyrazolo[3,4-b]pyridines : Synthesized through condensation with α,β-unsaturated carbonyl compounds or through multicomponent reactions involving aldehydes and active methylene (B1212753) compounds. researchgate.netresearchgate.net

Pyrazolo[3,4-d]pyrimidines : Can be prepared from 5-aminopyrazoles that have an appropriate substituent (like cyano or amido) at the C4 position, which then undergo cyclization with a suitable one-carbon unit. nih.gov

Ring transformation reactions, where one heterocyclic ring is converted into another, can also occur. For instance, pyrimidines can react with hydrazine (B178648) to yield pyrazoles, demonstrating the stability of the pyrazole nucleus. rrbdavc.org However, for a stable precursor like this compound, reactions that build upon the existing framework are far more common than those that transform the pyrazole ring itself. rsc.org

| Reactant | Product Type | General Conditions |

|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Acidic catalysis (e.g., AcOH) or thermal conditions |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidinone | Basic or acidic catalysis, heating |

| Arylidenepyruvic acids | Pyrazolo[3,4-b]pyridine-6-carboxylic acid | Multicomponent reaction with aldehydes and pyruvic acid researchgate.net |

| α,β-Unsaturated Nitriles | Pyrazolo[3,4-b]pyridine | Base-catalyzed condensation |

| Cyclic 1,3-Diketones and Aldehydes | Pyrazoloquinolinone or Pyrazoloquinazolinone | Three-component condensation, conditions determine isomer researchgate.net |

Regioselectivity and Stereoselectivity in Reactions Involving this compound and its Derivatives

Regioselectivity is a critical consideration in the reactions of unsymmetrically substituted pyrazoles. For this compound, the key regiochemical question arises from the competition between the different nucleophilic sites during reactions, particularly cyclocondensations.

N1 vs. Exocyclic NH2 : In reactions with 1,3-bielectrophiles, the initial attack can be followed by cyclization involving either the N1-H or the N2 atom. The pathway is often dictated by the reaction conditions. Basic conditions favor deprotonation of the N1 position, increasing its nucleophilicity and often leading to products derived from N1 cyclization (e.g., pyrazolo[1,5-a]pyrimidines). nih.gov In contrast, acidic conditions may promote different pathways.

C4 vs. other positions : While electrophilic substitution in 1-substituted pyrazoles typically occurs at the C4 position, the presence of the C5-amino group further activates this site. globalresearchonline.netcdnsciencepub.com However, direct C-H functionalization can be controlled. For example, iodination of 1-aryl-3-CF3-1H-pyrazoles can be directed to either the C4 or C5 position by choosing the appropriate reagents (CAN/I2 for C4, n-BuLi/I2 for C5). nih.gov This demonstrates that high regioselectivity can be achieved.

Stereoselectivity becomes relevant when reactions create new chiral centers. For instance, in [3+2] cycloaddition reactions involving pyrazole derivatives or in the formation of fused heterocyclic systems with stereocenters, the facial selectivity of the approach of the reagents will determine the stereochemical outcome. The bulky 4-(3-nitrophenyl) substituent may exert steric hindrance, influencing the approach of reagents and potentially leading to a preferred stereoisomer. However, specific studies on the stereoselective reactions of this particular compound are not extensively documented.

| Reaction Type | Reagents | Regiochemical Outcome | Rationale/Conditions |

|---|---|---|---|

| Electrophilic Substitution (Iodination) | I2 / Ceric Ammonium Nitrate (CAN) | Selective for C4-position | CAN-mediated reaction favors attack at the most electron-rich carbon. nih.gov |

| Electrophilic Substitution (Iodination) | 1. n-BuLi 2. I2 | Selective for C5-position | Deprotonation occurs at C5 followed by trapping with electrophile. nih.gov |

| Cyclocondensation | β-Ketoester | Pyrazolo[1,5-a]pyrimidinone | Initial attack by exocyclic amine, followed by cyclization involving N1. nih.gov |

| Nitration | HNO3/H2SO4 | Selective for C4-position | For N-unsubstituted pyrazoles, nitration typically occurs at C4. researchgate.net |

Advanced Chemical and Materials Applications Non Biological

Role as Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

Aminopyrazole derivatives are well-established as valuable synthetic intermediates in organic chemistry. The presence of a reactive amino group and the nitrogen-rich pyrazole (B372694) ring in 4-(3-Nitrophenyl)-1H-pyrazol-5-amine allows it to serve as a versatile building block for the construction of more complex, fused heterocyclic systems.

Researchers have demonstrated that aminopyrazoles are key precursors in condensation reactions to form larger molecular architectures. For instance, aminopyrazole derivatives can react with ketones or aldehydes to synthesize fused ring systems such as pyrazolo[3,4-b]quinolines. mdpi.com This type of reaction, often a variation of the Friedländer annulation, utilizes the nucleophilic character of the amino group and an adjacent ring carbon to build a new ring onto the pyrazole core. The specific substitution pattern of this compound, with its amino group at position 5, makes it a suitable candidate for cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to yield pyrazolopyrimidines, another class of heterocycles with diverse applications. nih.gov

The general synthetic utility of the aminopyrazole scaffold is highlighted in various synthetic protocols:

Multicomponent Reactions: Aminopyrazoles can participate in one-pot, multi-component reactions, which are efficient strategies for creating molecular complexity from simple starting materials.

Vilsmeier-Haack Reaction: The pyrazole ring can undergo electrophilic substitution, such as formylation via the Vilsmeier-Haack reaction, to introduce aldehyde functionalities that can be used for further derivatization. mdpi.com

Synthesis of Fused Heterocycles: They serve as foundational units for preparing bicyclic and polycyclic systems, which are often explored for their unique electronic and photophysical properties. mdpi.com

The 3-nitrophenyl substituent on the pyrazole ring not only influences the electronic properties of the molecule but can also be chemically modified, for example, through reduction to an amino group, providing another site for building molecular complexity.

Exploration in Supramolecular Chemistry and Crystal Engineering (based on observed intermolecular interactions)

The design and control of crystal packing through non-covalent interactions, the core principle of crystal engineering, is crucial for developing molecular solids with desired properties. uoc.gr this compound possesses several functional groups capable of forming strong and directional intermolecular interactions, primarily hydrogen bonds, which dictate its supramolecular assembly.

While the specific crystal structure of this compound is not detailed in the provided sources, extensive crystallographic studies on closely related nitrophenyl-substituted aminopyrazoles provide significant insight into its likely packing motifs. nih.govnih.govresearchgate.net The primary interactions governing the crystal structures of these molecules are N—H⋯N and N—H⋯O hydrogen bonds. nih.govnih.gov The amine group (–NH2) acts as a hydrogen bond donor, while the pyrazole ring nitrogens and the oxygen atoms of the nitro group serve as effective hydrogen bond acceptors.

Key intermolecular interactions observed in analogous structures include:

N—H⋯N Bonds: The amine group can form hydrogen bonds with the sp2-hybridized nitrogen atom of the pyrazole ring of a neighboring molecule, often leading to the formation of dimers or chains. nih.gov

N—H⋯O Bonds: The amine hydrogens can also interact strongly with the oxygen atoms of the nitro group, creating robust linkages that extend the supramolecular architecture into sheets or three-dimensional networks. nih.govnih.govresearchgate.net

C—H⋯O/N Interactions: Weaker C—H⋯O and C—H⋯N interactions involving aromatic and pyrazole C-H groups further stabilize the crystal packing. nih.govnih.gov

The interplay of these hydrogen bonds can create complex and predictable supramolecular synthons. Understanding these patterns is essential for designing materials with specific packing arrangements to influence physical properties like solubility, stability, and solid-state optical behavior. nih.gov

| Compound | Donor-H···Acceptor | Interaction Type | Supramolecular Motif | Reference |

|---|---|---|---|---|

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | N—H···N | Intermolecular Hydrogen Bond | Forms sheets in the bc plane | nih.gov |

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | N—H···O | Intermolecular Hydrogen Bond | Links molecules within sheets | nih.gov |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | N—H···O | Intermolecular Hydrogen Bond | Forms a three-dimensional network | nih.govresearchgate.net |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | C—H···O | Intermolecular Hydrogen Bond | Contributes to the 3D network | nih.govresearchgate.net |

Development of Materials with Tunable Optical Properties (e.g., Non-Linear Optics)

Organic molecules with significant second or third-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. jhuapl.eduucf.edu A common molecular design strategy for achieving high NLO response is to create a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected through a π-conjugated bridge.

This compound fits this design paradigm perfectly.

Electron Donor: The amino group (–NH2) at the C5 position of the pyrazole ring acts as a strong electron donor.

Electron Acceptor: The nitro group (–NO2) on the phenyl ring is a powerful electron acceptor.

π-Conjugated System: The pyrazole and phenyl rings form a π-conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation.

This ICT character is a key contributor to large molecular hyperpolarizability (β), a measure of second-order NLO activity, and second hyperpolarizability (γ) for third-order effects. Studies on various pyrazoline and pyrazole derivatives have confirmed that the presence of donor-acceptor groups significantly enhances their NLO properties. manipal.edunih.gov For instance, computational and experimental studies on related compounds have shown that the magnitude of the hyperpolarizability is highly dependent on the strength and positioning of the donor and acceptor substituents. nih.govresearchgate.net The calculated hyperpolarizability (β₀) for some pyrazole derivatives has been found to be significantly greater than that of urea, a standard reference material for NLO applications. nih.gov Therefore, this compound is a promising candidate for the development of new NLO materials.

Application in Analytical Chemistry Methodologies for Compound Detection and Quantification

The functional groups present in this compound suggest its potential utility in analytical chemistry. The pyrazole moiety and the amino group contain nitrogen atoms with lone pairs of electrons that can act as binding sites for metal ions. This property can be exploited for the development of new colorimetric or spectrophotometric methods for ion detection.

The complexation of pyrazole-based ligands with metal ions can lead to distinct changes in the UV-Visible absorption spectrum. mocedes.org Upon coordination with a metal ion, the electronic environment of the ligand's chromophore is altered, resulting in a shift in the maximum absorption wavelength (λmax) and/or a change in molar absorptivity. This phenomenon can be used to quantify the concentration of specific metal ions in a solution. For example, pyrazole-based ligands have been used in the spectrophotometric determination of silver (I) ions. mocedes.org

Furthermore, the amine group can be derivatized, for instance, by reacting it with labeling reagents like dansyl chloride, which is used for the quantitative analysis of amine and phenol (B47542) compounds. explorationpub.com While the compound itself might be the analyte, its structure also suggests it could be developed into a reagent. By modifying the structure to include a fluorophore, it could be transformed into a chemosensor where metal binding modulates the fluorescence intensity or wavelength, allowing for highly sensitive detection.

Potential as Multi-Dentate Ligands for Coordination Chemistry (excluding catalytic activity related to biological processes)

The field of coordination chemistry extensively utilizes nitrogen-containing heterocyclic ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Pyrazole and its derivatives are particularly effective ligands because they possess multiple nitrogen donor atoms, allowing for a variety of coordination modes. researchgate.netnih.gov

This compound has the potential to act as a multi-dentate ligand. It offers at least two primary coordination sites:

The Pyrazole N2 Atom: The sp2-hybridized nitrogen atom at the 2-position of the pyrazole ring is a common coordination site for metal ions.

The Exocyclic Amino Group: The nitrogen atom of the C5-amino group can also coordinate to a metal center.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(3-Nitrophenyl)-1H-pyrazol-5-amine and its derivatives?

The synthesis typically involves cyclization reactions using hydrazine derivatives and substituted carbonyl compounds. For example:

- Thiourea analogs can be halogenated to form regioisomeric intermediates, followed by cyclization under acidic conditions .

- Phosphorous oxychloride (POCl₃) is employed as a cyclizing agent for converting hydrazide precursors into pyrazole cores at elevated temperatures (e.g., 120°C) .

- Substituents like nitro or methoxy groups are introduced via aromatic aldehydes in condensation reactions under solvent-free conditions .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- Spectroscopy : Proton/carbon NMR and IR spectroscopy validate functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) and regiochemistry .

- X-ray crystallography : Single-crystal diffraction (e.g., Enraf–Nonius CAD-4 diffractometer) resolves molecular geometry. Software like SHELXL refines parameters (e.g., triclinic symmetry, space group P1) .

- Thermal analysis : TGA/DSC assesses decomposition temperatures (e.g., ~171–270°C for nitro derivatives) .

Q. How is the in vitro biological activity (e.g., antitubercular) of this compound assessed?

- Antibacterial/antitubercular assays : Microdilution methods determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv, with isoniazid as a reference standard .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity indices .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT)?

- Multi-software validation : Cross-checking refinement results with SHELXL, Olex2, and Mercury minimizes model bias .

- Neutron diffraction : Resolves hydrogen atom positions in cases of ambiguous electron density .

- DFT optimization : Gaussian-derived bond angles/torsions are compared with crystallographic data to identify steric or electronic discrepancies .

Q. How does regioisomerism in pyrazole derivatives influence their kinase inhibition profiles?

- Regioisomeric switching : Substituting the nitro group from position 3 to 4 on the pyrazole ring shifts activity from p38α MAP kinase to Src/B-Raf kinases. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine exhibits IC₅₀ values <100 nM against EGFR and VEGFR-2 due to altered binding pocket interactions .

- Crystallographic analysis : Pyridyl-nitrogen orientation in kinase active sites (e.g., hinge region) dictates selectivity .

Q. What experimental design considerations optimize the synthesis of halogenated analogs for enhanced thermal stability?

- Halogen positioning : Electron-withdrawing groups (e.g., Cl at the phenyl ring) increase thermal stability (TGA decomposition >200°C) .

- Stepwise functionalization : Bromine/fluorine is introduced via Suzuki coupling or nucleophilic aromatic substitution before cyclization to avoid side reactions .

- Solvent-free conditions : Minimize decomposition of heat-sensitive intermediates .

Q. How do crystallographic parameters (e.g., hydrogen bonding, torsion angles) inform ligand-receptor interaction design?

- Hydrogen-bond networks : NH₂ groups in this compound form intermolecular bonds with receptor residues (e.g., backbone carbonyls in kinases), as seen in crystal packing .

- Torsion angle analysis : Dihedral angles between pyrazole and nitrophenyl moieties (e.g., 79.9°–86.2°) correlate with conformational flexibility and binding entropy .

- π-π stacking : Aromatic interactions between the nitrophenyl group and receptor hydrophobic pockets enhance affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.